molecular formula C9H10OS B3221749 4-Cyclopropoxybenzene-1-thiol CAS No. 1208075-62-0

4-Cyclopropoxybenzene-1-thiol

Cat. No.: B3221749
CAS No.: 1208075-62-0
M. Wt: 166.24
InChI Key: WYSZFIVENXNTCK-UHFFFAOYSA-N
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Description

4-Cyclopropoxybenzene-1-thiol is an organic compound with the molecular formula C9H10OS It is characterized by a benzene ring substituted with a cyclopropoxy group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxybenzene-1-thiol typically involves the introduction of a cyclopropoxy group to a benzene ring followed by the addition of a thiol group. One common method is the nucleophilic aromatic substitution reaction where a cyclopropoxy group is introduced to a halogenated benzene derivative. This is followed by the thiolation of the benzene ring using thiolating agents such as thiourea or hydrogen sulfide under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes halogenation, cyclopropoxylation, and thiolation steps, optimized for high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxybenzene-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Cyclopropoxybenzene-1-thiol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Cyclopropoxybenzene-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect cellular pathways and biochemical processes, leading to its observed biological effects .

Comparison with Similar Compounds

  • 4-Methoxybenzene-1-thiol
  • 4-Ethoxybenzene-1-thiol
  • 4-Propoxybenzene-1-thiol

Comparison: 4-Cyclopropoxybenzene-1-thiol is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-cyclopropyloxybenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c11-9-5-3-8(4-6-9)10-7-1-2-7/h3-7,11H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSZFIVENXNTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=C(C=C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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